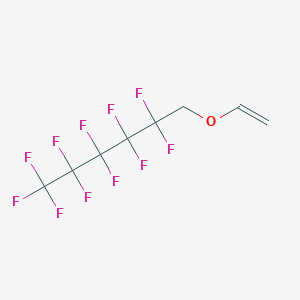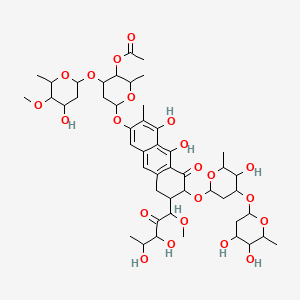
1-(1-Piperidin-1-ylcyclohexyl)methanaminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le dihydrochlorure de 1-(1-pipéridin-1-ylcyclohexyl)méthanamine est un composé chimique de formule moléculaire C12H24N2·2HCl. Il s'agit d'un dérivé de la pipéridine et de la cyclohexylamine, et il est souvent utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du dihydrochlorure de 1-(1-pipéridin-1-ylcyclohexyl)méthanamine implique généralement la réaction de la cyclohexanone avec la pipéridine en présence d'un agent réducteur. La réaction est effectuée dans des conditions contrôlées pour assurer la formation du produit souhaité. Le produit intermédiaire, la 1-(1-pipéridin-1-ylcyclohexyl)méthanamine, est ensuite traité avec de l'acide chlorhydrique pour former le sel de dihydrochlorure .
Méthodes de production industrielle
La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'utilisation de réactifs et d'équipements de qualité industrielle pour garantir un rendement et une pureté élevés. Les conditions de réaction sont optimisées pour minimiser les sous-produits et maximiser l'efficacité de la synthèse .
Analyse Des Réactions Chimiques
Types de réactions
Le dihydrochlorure de 1-(1-pipéridin-1-ylcyclohexyl)méthanamine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Il peut être réduit pour former différents dérivés d'amine.
Substitution : Le composé peut subir des réactions de substitution où les groupes pipéridine ou cyclohexyle sont remplacés par d'autres groupes fonctionnels.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme l'hydrure de lithium et d'aluminium, et divers agents halogénants pour les réactions de substitution. Les réactions sont généralement effectuées à des températures et des pressions contrôlées pour garantir les résultats souhaités .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que la réduction peut produire différents dérivés d'amine. Les réactions de substitution peuvent produire une variété de composés pipéridine ou cyclohexyle substitués .
Applications de recherche scientifique
Le dihydrochlorure de 1-(1-pipéridin-1-ylcyclohexyl)méthanamine a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de divers composés organiques.
Biologie : Le composé est utilisé dans des études relatives aux systèmes de neurotransmetteurs et à la liaison des récepteurs.
Industrie : Le composé est utilisé dans la production de divers intermédiaires chimiques et produits chimiques de spécialité.
Mécanisme d'action
Le mécanisme d'action du dihydrochlorure de 1-(1-pipéridin-1-ylcyclohexyl)méthanamine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé est connu pour se lier à certains récepteurs du système nerveux central, affectant la libération et la recapture des neurotransmetteurs. Cette interaction peut entraîner divers effets pharmacologiques, notamment des propriétés analgésiques et anesthésiques .
Applications De Recherche Scientifique
1-(1-Piperidin-1-ylcyclohexyl)methanaminedihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in studies related to neurotransmitter systems and receptor binding.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(1-Piperidin-1-ylcyclohexyl)methanaminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, affecting neurotransmitter release and reuptake. This interaction can lead to various pharmacological effects, including analgesic and anesthetic properties .
Comparaison Avec Des Composés Similaires
Composés similaires
1-(1-Phénylcyclohexyl)pipéridine (phencyclidine) : Connu pour ses effets psychotomimetiques puissants.
1-(1-Pipéridinyl)cyclohexanol : Un dérivé hydroxylé présentant des propriétés pharmacologiques différentes.
Cyclohexylpipéridine : Un analogue plus simple présentant un comportement chimique distinct.
Unicité
Le dihydrochlorure de 1-(1-pipéridin-1-ylcyclohexyl)méthanamine est unique en raison de sa combinaison spécifique de portions pipéridine et cyclohexylamine, qui lui confèrent des propriétés chimiques et pharmacologiques distinctes. Sa capacité à subir diverses réactions chimiques et son large éventail d'applications dans la recherche scientifique en font un composé précieux dans plusieurs domaines .
Propriétés
Formule moléculaire |
C12H26Cl2N2 |
|---|---|
Poids moléculaire |
269.25 g/mol |
Nom IUPAC |
(1-piperidin-1-ylcyclohexyl)methanamine;dihydrochloride |
InChI |
InChI=1S/C12H24N2.2ClH/c13-11-12(7-3-1-4-8-12)14-9-5-2-6-10-14;;/h1-11,13H2;2*1H |
Clé InChI |
HTPMZUVQFGJMJJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(CN)N2CCCCC2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-hydroxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-methylbenzamide](/img/structure/B12301538.png)
![2-[3,5-Dihydroxy-2-[[16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12301544.png)



![6-Azabicyclo[3.2.1]octane Hydrochloride](/img/structure/B12301572.png)



![9H-fluoren-9-ylmethyl N-[5-[(2-amino-3-phenylpropanoyl)amino]-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate](/img/structure/B12301595.png)
![7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B12301602.png)
![7-iodo-8-methoxy-1-(1-pyridin-2-ylethyl)-3H-imidazo[4,5-c]quinolin-2-one](/img/structure/B12301607.png)
